Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate
CAS No.: 6942-20-7
Cat. No.: VC17166704
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6942-20-7 |
|---|---|
| Molecular Formula | C11H20O5 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate |
| Standard InChI | InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3 |
| Standard InChI Key | GBJCKNLHNSXPAM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1(OCC(O1)COC)C |
Introduction
Chemical Overview
Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is a synthetic organic compound. Its name suggests the following structural elements:
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Ethyl group: A two-carbon chain attached to the ester functional group.
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Propanoate moiety: Indicates the presence of an ester derived from propanoic acid.
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1,3-Dioxolane ring: A five-membered cyclic acetal containing two oxygen atoms.
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Methoxymethyl substitution: A methoxy group (-OCH₃) attached via a methyl linker (-CH₂-).
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Methyl substitution: A single methyl group (-CH₃) attached to the dioxolane ring.
This structure suggests that the compound may belong to a class of esters with potential applications in organic synthesis, pharmaceuticals, or as intermediates in chemical reactions.
Potential Applications
Given its structural features, this compound could serve various roles:
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Synthetic Intermediate:
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The ester functionality and dioxolane ring make it a candidate for use in organic synthesis, particularly in reactions requiring protection of hydroxyl groups (as dioxolanes are common protecting groups).
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Pharmaceutical Research:
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Compounds with dioxolane rings are often explored for their biological activity, including antiviral or antifungal properties.
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Material Science:
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Esters with cyclic structures are sometimes used as precursors for polymers or specialty materials.
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Synthesis Pathway
A plausible synthetic route for this compound could involve:
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Formation of Dioxolane Ring:
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Reacting a diol (e.g., ethylene glycol) with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.
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Esterification:
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Introducing the ethyl propanoate moiety via acid-catalyzed esterification or transesterification.
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Substitution Reactions:
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Adding the methoxymethyl group through alkylation using methoxymethyl chloride or similar reagents.
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Research Gaps and Future Directions
The lack of detailed information highlights areas for further exploration:
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Experimental Characterization:
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Techniques like NMR, IR spectroscopy, and mass spectrometry would confirm its structure and functional groups.
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Biological Testing:
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Investigating potential bioactivity (e.g., antimicrobial or enzymatic interactions).
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Applications Development:
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Exploring its role as a building block in complex molecule synthesis or materials science.
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If you require more specific data or experimental details about this compound, consulting specialized chemical databases like SciFinder or Reaxys may yield additional insights.
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